molecular formula C8H11N3O B1461185 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one CAS No. 46001-09-6

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

Cat. No.: B1461185
CAS No.: 46001-09-6
M. Wt: 165.19 g/mol
InChI Key: IQNFPZIIHKFPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one is a versatile fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a privileged bioisosteric replacement for piperazine-urea motifs, which has been successfully utilized in the development of novel TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists . TRPV1 is a non-selective cation channel critically involved in the modulation of pain sensation, and antagonists targeting this receptor hold promise for the treatment of various conditions, including neuropathic pain, inflammatory pain, itching, and cough . Researchers value this pyrimidoazepinone core for its potential to yield compounds with good in vitro and in vivo potency and acceptable physical properties for pharmacological development . Beyond its established role in pain research, this chemical scaffold is part of a broader family of pyrimido[1,2-a]azepines that are being investigated for a wide spectrum of neurotropic activities . These related compounds have demonstrated anticonvulsant properties by antagonizing pentylenetetrazole (PTZ)-induced seizures, as well as exhibiting anxiolytic and activating behaviors in validated behavioral models such as the "elevated plus maze" and "forced swimming" test, suggesting potential research applications in neuroscience and psychopharmacology . Furthermore, structural analogs based on the tetrahydro-pyridoazepinone framework have been identified as novel chemotypes for other therapeutic targets, such as CCR2 (C-C chemokine receptor type 2) antagonists, indicating the potential for broader application in inflammation and immunology research . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFPZIIHKFPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676979
Record name 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46001-09-6
Record name 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Amino-4,6-dichloropyrimidine derivatives serve as important precursors. For example, 2-amino-4,6-dichloro-5-formylpyrimidine is prepared from 2-amino-4,6-dihydroxypyrimidine via Vilsmeier-Haack formylation.
  • Reduction of aldehydes to alcohols and subsequent chlorination with thionyl chloride yields chloromethylpyrimidines, crucial for further substitution.
  • Aminoalkylation with phenethylamine derivatives provides intermediates bearing amino side chains, facilitating ring formation.

Reductive Amination and Acylation/Cyclization Sequence

  • Reductive amination of 6-aminopyrimidin-5-carbaldehydes with primary amines produces 6-amino-5-(amino)methylpyrimidines, which are key intermediates.
  • These intermediates undergo acylation with haloacyl halides, followed by cyclization to yield the fused pyrimidoazepinone ring system.
  • The cyclization step can be conducted under reflux in solvents like DMF, often with trifluoroacetic acid or phosphorus oxychloride as catalysts or reagents to promote ring closure.

Alternative Cyclization Approaches

  • The Thorpe-Ziegler reaction has been utilized for related fused heterocycles, involving cyclization of O-alkylated intermediates in the presence of sodium ethoxide.
  • Reaction with lactams (e.g., 2-azepanone) and phosphorus oxychloride in dichloroethane under reflux conditions can simultaneously close multiple rings, forming complex fused systems.

Representative Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1 Vilsmeier-Haack formylation on 2-amino-4,6-dihydroxypyrimidine 2-amino-4,6-dichloro-5-formylpyrimidine - Key aldehyde intermediate
2 NaBH4 reduction in anhydrous DMF Alcohol intermediate - Precursor to chloromethyl derivative
3 Thionyl chloride reflux 2-amino-4,6-dichloro-5-chloromethylpyrimidine 93 Chlorination step
4 Reaction with 2-(phenethylamino)acetonitrile and triethylamine Aminoalkylated pyrimidine 68 Aminoalkylation step
5 Reductive amination with primary amines 6-amino-5-(amino)methylpyrimidines - Intermediate for cyclization
6 Acylation with haloacyl halides + cyclization (e.g., in DMF, TFA) This compound 23-70 approx. Cyclization step, yields vary

Research Findings and Notes on Preparation

  • The overall synthetic route is efficient, typically involving 3–4 steps from commercially available pyrimidines.
  • Yields vary depending on the substituents and exact reaction conditions, with cyclization often being the yield-limiting step.
  • The use of haloacyl halides in the acylation/cyclization step is critical for ring closure and formation of the seven-membered azepine ring fused to the pyrimidine core.
  • Competitive side reactions such as formation of hybrid indolinone or acrylamide derivatives have been observed, indicating alternative cyclization or elimination pathways.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in some related heterocyclic systems, though specific data for this compound are limited.

Summary Table of Key Preparation Steps

Intermediate/Step Reagents/Conditions Yield (%) Reference
2-amino-4,6-dichloro-5-formylpyrimidine Vilsmeier-Haack formylation -
Alcohol intermediate from aldehyde NaBH4 reduction in anhydrous DMF -
Chloromethyl pyrimidine Thionyl chloride reflux 93
Aminoalkylated pyrimidine 2-(Phenethylamino)acetonitrile, triethylamine 68
6-amino-5-(amino)methylpyrimidines Reductive amination with primary amines -
Final cyclization to target compound Acylation with haloacyl halides, reflux in DMF/TFA or POCl3 23-70

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepine compounds .

Scientific Research Applications

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s core structure is shared with several derivatives, differing in substituents and ring saturation. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Features Reference
Target Compound C₈H₁₁N₃O 165.19 None (parent structure) Pyrimido[4,5-d]azepinone core
2-Methyl Derivative C₉H₁₃N₃O 179.22 Methyl group at position 2 Enhanced lipophilicity
8,9-Dihydro-5H-Pyrimido[4,5-e][1,4]diazepin-7(6H)-one Varies ~250–300 (estimated) Tetrasubstituted (4,6,8,9 positions) Diazepine ring with N-substituents
Pyrimido[4,5-b]quinoline Derivatives C₁₆H₁₄FN₃O₂ 315.31 (e.g., 6a) Quinoline fusion, glycosyl moieties Anticancer activity (IC₅₀ < 10 µM)

Key Observations :

  • Fusion with aromatic systems (e.g., quinoline in ) broadens π-π stacking interactions, critical for binding to biological targets .

Comparison :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times (<1 hour) compared to traditional heating .

Biological Activity

Overview

6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a fused pyrimidine and azepine ring system and is primarily studied for its interactions with various biological targets, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

The primary mechanism of action for this compound involves its role as a TRPV1 antagonist . TRPV1 receptors are involved in pain perception and inflammation pathways. By inhibiting these receptors, the compound may reduce pain and inflammatory responses in biological systems.

Target Interaction

  • Target : TRPV1 receptor
  • Action : Antagonism
  • Biochemical Pathways : Inhibition of TRPV1-mediated calcium ion influx, leading to reduced neuronal excitability and inflammatory signaling .

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antinociceptive Effects : Studies indicate that the compound can significantly reduce pain responses in animal models by blocking TRPV1 activation.
  • Anti-inflammatory Properties : The inhibition of TRPV1 may also contribute to decreased inflammation markers in various models.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It has been reported to exhibit good stability under physiological conditions and acceptable solubility profiles conducive for therapeutic applications .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Pain Models : In a model of acute pain induced by formalin injection in rodents, administration of the compound resulted in a significant reduction in pain behavior compared to controls.
  • Inflammation Studies : In models of chronic inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a dose-dependent reduction in edema formation.
  • Antimicrobial Testing : The compound was tested against various bacterial strains using disk diffusion methods; results showed zones of inhibition suggesting antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reduction
Anti-inflammatoryDecreased edema formation
AntimicrobialInhibition of bacterial growth

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular interactions at the TRPV1 receptor.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Derivatives Exploration : Synthesizing analogs to enhance potency and selectivity towards TRPV1 or other therapeutic targets.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Reference
Aza-Cope-Mannich75>95
Bioisosteric Replacement6890
LiAlH₄ Reduction5788

How can structural and stereochemical features of this compound be characterized using advanced analytical techniques?

Q. Structural Characterization Workflow

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., vinyl groups at C-3 show distinct δ 5.2–5.8 ppm doublets) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 247.1214) and fragmentation patterns .

What is the mechanistic role of this compound in enzymatic redox reactions, particularly in drosopterin biosynthesis?

Advanced Mechanistic Insight
The compound acts as an intermediate in drosopterin biosynthesis via pyrimidodiazepine synthase (EC 1.5.4.1), which catalyzes its conversion from 6-pyruvoyltetrahydropterin using glutathione disulfide as a cofactor . Methodological approaches include:

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} via spectrophotometric monitoring of glutathione reduction.
  • Redox profiling : Electrochemical assays (cyclic voltammetry) quantify electron transfer efficiency .

How does this compound function as a TRPV1 antagonist, and what experimental models validate its bioactivity?

Bioactivity Validation
As a TRPV1 antagonist, it inhibits capsaicin-induced Ca²⁺ influx (IC₅₀ = 12 nM) in dorsal root ganglion neurons . Models include:

  • In vitro : HEK293 cells transfected with human TRPV1 (patch-clamp electrophysiology).
  • In vivo : Rodent thermal hyperalgesia assays (ED₅₀ = 1.5 mg/kg) .
    Key Parameters : Selectivity over related ion channels (e.g., TRPA1) is confirmed via competitive binding assays .

How can researchers resolve contradictions in reported bioactivity data across studies?

Data Conflict Resolution Strategies
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ligand concentration, cell line variability). Solutions include:

  • Standardized protocols : Use WHO-recommended buffer systems (e.g., ammonium acetate pH 6.5) .
  • Cross-lab validation : Collaborative ring trials with blinded samples.
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

What methodologies assess the neuroprotective potential of this compound against oxidative stress?

Q. Neuroprotection Assays

  • ORAC Assay : Quantifies antioxidant capacity (e.g., 3.5 µmol Trolox equivalents/µmol compound) .
  • H₂O₂-Induced Stress : SH-SY5Y neuronal cells pre-treated with the compound show reduced ROS (flow cytometry) and improved viability (MTT assay, EC₅₀ = 8 µM) .

How can regioselectivity challenges in functionalizing the azepinone core be addressed?

Q. Regioselective Functionalization

  • Directing Groups : Install temporary protecting groups (e.g., Boc) at N-5 to direct electrophilic substitution to C-2 .
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ achieve C-9 arylation (yield: 45–60%) .

What analytical methods ensure purity and stability of this compound under pharmacological conditions?

Q. Analytical Workflow

  • HPLC : C18 columns (5 µm, 250 mm), mobile phase = 0.1% TFA in acetonitrile/water (gradient elution). Retention time = 6.8 min .
  • Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (2–12) to identify degradation products (e.g., lactam hydrolysis) .

Q. Table 2: Stability Profile

ConditionDegradation Products% Remaining (24h)
pH 2 (HCl)Ring-opened diamine78
pH 12 (NaOH)Lactam hydrolysis product65
UV Light (254 nm)Photoisomer92

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
Reactant of Route 2
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.